Ethyl 4,6-(4-Methoxybenzylidene)--D-thiogalactopyranoside
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Overview
Description
Ethyl 4,6-(4-Methoxybenzylidene)–D-thiogalactopyranoside is a synthetic compound known for its utility in organic synthesis and proteomics research . It is characterized by its crystalline solid state and solubility in methanol . The compound has a molecular formula of C16H22O6S and a molecular weight of 342.41 g/mol .
Preparation Methods
The synthesis of Ethyl 4,6-(4-Methoxybenzylidene)–D-thiogalactopyranoside involves the reaction of thiogalactopyranoside with 4-methoxybenzylidene under specific conditions. The reaction typically requires a solvent such as methanol and is conducted at controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction while maintaining stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Ethyl 4,6-(4-Methoxybenzylidene)–D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .
Scientific Research Applications
Ethyl 4,6-(4-Methoxybenzylidene)–D-thiogalactopyranoside has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4,6-(4-Methoxybenzylidene)–D-thiogalactopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes, making the compound valuable for studying biological mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Ethyl 4,6-(4-Methoxybenzylidene)–D-thiogalactopyranoside can be compared with other similar compounds, such as:
Ethyl 4,6-(4-Hydroxybenzylidene)–D-thiogalactopyranoside: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions.
Ethyl 4,6-(4-Methylbenzylidene)–D-thiogalactopyranoside: This compound has a methyl group instead of a methoxy group, leading to differences in its chemical properties and applications.
Properties
Molecular Formula |
C16H22O6S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C16H22O6S/c1-3-23-16-13(18)12(17)14-11(21-16)8-20-15(22-14)9-4-6-10(19-2)7-5-9/h4-7,11-18H,3,8H2,1-2H3 |
InChI Key |
MBJNBNGPOLEMKC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)O)O |
Origin of Product |
United States |
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